molecular formula C24H20N2O3S B5191083 2-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B5191083
M. Wt: 416.5 g/mol
InChI Key: WSFSAUAPCTZKGG-UHFFFAOYSA-N
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Description

2-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that features a phenothiazine moiety linked to a methanoisoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common approach starts with the preparation of the phenothiazine derivative, which is then reacted with a suitable methanoisoindole precursor under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

2-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various receptors and enzymes, potentially leading to biological effects such as inhibition of cell proliferation or modulation of neurotransmitter activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-{methyl[3-oxo-3-(10H-phenothiazin-10-yl)propyl]amino}ethanol
  • N-allyl-N-[3-(10H-phenothiazin-10-yl)propyl]-2-propen-1-amine
  • 1-{10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl}ethanone

Uniqueness

2-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its combination of the phenothiazine and methanoisoindole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(3-oxo-3-phenothiazin-10-ylpropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c27-20(11-12-25-23(28)21-14-9-10-15(13-14)22(21)24(25)29)26-16-5-1-3-7-18(16)30-19-8-4-2-6-17(19)26/h1-10,14-15,21-22H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFSAUAPCTZKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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